molecular formula C23H47BrO11 B3094440 mPEG11-Br CAS No. 1258596-39-2

mPEG11-Br

Cat. No. B3094440
CAS RN: 1258596-39-2
M. Wt: 579.5 g/mol
InChI Key: XCJORUQHPNZCAO-UHFFFAOYSA-N
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Description

mPEG11-Br , also known as m-PEG11-Br , is a polyethylene glycol (PEG)-based compound. It features an inert methoxy end and a functional handle for conjugation, making it suitable for PEGylation applications. PEGylation involves attaching PEG chains to biomolecules, thereby enhancing their pharmacokinetics, solubility, and stability .


Synthesis Analysis

The synthesis of mPEG11-Br typically involves the bromination of a PEG precursor with 11 ethylene oxide units. The resulting compound has a molecular formula of C23H47O11Br and a molecular weight of approximately 579.52 g/mol .


Molecular Structure Analysis

H | O-CH2-CH2-...-CH2-Br | H 


Chemical Reactions Analysis

mPEG11-Br serves as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to specific target proteins, leading to their ubiquitination and subsequent degradation. mPEG11-Br can be incorporated into PROTAC designs to achieve targeted protein degradation .


Physical And Chemical Properties Analysis

  • Storage : It is recommended to store mPEG11-Br at -18°C for long-term stability .

Mechanism of Action

Target of Action

mPEG11-Br, also known as Methoxy-PEG11-Bromide, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein .

Mode of Action

mPEG11-Br interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The PROTAC molecule forms a ternary complex with the target protein and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by mPEG11-Br is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific target proteins .

Pharmacokinetics

As a peg-based compound, it is expected to improve the solubility, stability, and half-life of the drugs it is linked to .

Result of Action

The primary result of mPEG11-Br’s action is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific target protein being degraded .

Action Environment

The action of mPEG11-Br, like all PROTACs, is influenced by various environmental factors. These include the presence and concentration of the target protein and E3 ligase, the intracellular environment, and the stability of the PROTAC itself

properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H47BrO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJORUQHPNZCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47BrO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mPEG11-Br

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